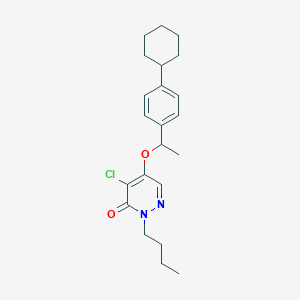
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with butyl, chloro, and ethoxy groups, as well as a cyclohexylphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Butyl and Chloro Groups: The butyl and chloro groups can be introduced through alkylation and halogenation reactions, respectively. For example, butylation can be achieved using butyl halides in the presence of a base, while chlorination can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the pyridazinone core is reacted with an appropriate alkyl halide in the presence of a base.
Incorporation of the Cyclohexylphenyl Moiety: The final step involves the attachment of the cyclohexylphenyl group through a nucleophilic substitution reaction, where the ethoxy-substituted pyridazinone is reacted with a cyclohexylphenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, substitution may result in various substituted derivatives, and hydrolysis may generate alcohols.
科学研究应用
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one can be compared with other similar compounds, such as:
2-Butyl-4-chloro-5-(1-(4-phenyl)ethoxy)pyridazin-3(2H)-one: Lacks the cyclohexyl group, which may result in different chemical and biological properties.
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)methoxy)pyridazin-3(2H)-one: Contains a methoxy group instead of an ethoxy group, potentially affecting its reactivity and interactions.
2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)propoxy)pyridazin-3(2H)-one: Features a propoxy group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
88093-69-0 |
|---|---|
分子式 |
C22H29ClN2O2 |
分子量 |
388.9 g/mol |
IUPAC 名称 |
2-butyl-4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3 |
InChI 键 |
VNFQDOBDFYAYLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



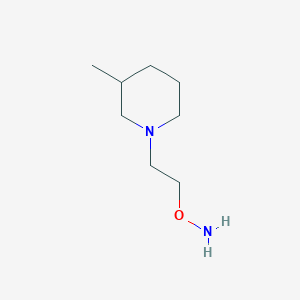
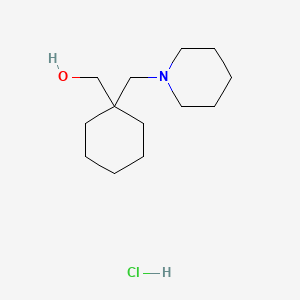
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
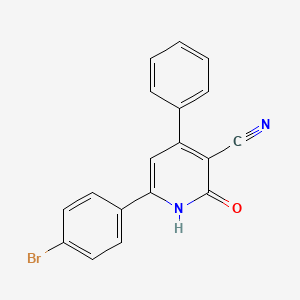
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
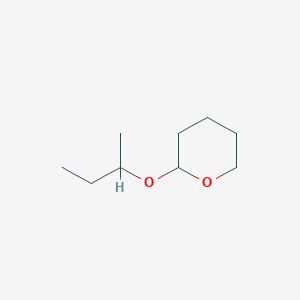
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
